molecular formula C17H18O3 B12321603 2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol

2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol

Cat. No.: B12321603
M. Wt: 270.32 g/mol
InChI Key: SLLCQEPKLKMZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol involves several steps. One common method includes the reaction of 2,4-dimethoxyphenol with (S)-1-phenyl-2-propenyl bromide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization.

Chemical Reactions Analysis

2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol involves its interaction with molecular targets such as enzymes. For example, its inhibitory effect on PARP-1 is due to its ability to bind to the enzyme’s active site, preventing the enzyme from catalyzing its normal reactions. Similarly, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol can be compared with other phenolic compounds such as:

    2,4-Dimethoxyphenol: Lacks the phenylpropenyl substituent, making it less complex.

    5-(1-Phenyl-allyl)-2,4-dimethoxyphenol: Similar structure but may have different stereochemistry.

    2-Methoxy-4-(prop-1-enyl)phenol: Similar in structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethoxy-5-(1-phenylprop-2-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLCQEPKLKMZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.